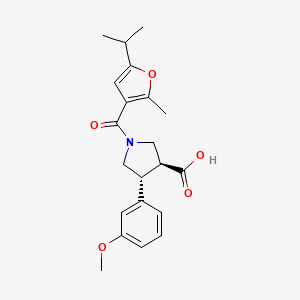![molecular formula C18H20N4O3 B5518673 3-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-6-methylpyridazine](/img/structure/B5518673.png)
3-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-6-methylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-6-methylpyridazine" is of interest in the field of organic chemistry due to its unique structure and potential for various applications. Its relevance spans from being a fundamental chemical entity in organic synthesis to its implications in pharmacological research.
Synthesis Analysis
The synthesis of related piperazine derivatives involves multiple steps, including acetylation, protection, and reaction with nucleophiles to obtain target compounds. For instance, Wang Xiao-shan (2011) detailed a synthesis process for a piperazine derivative, emphasizing the importance of acetylation and reaction with piperazine to achieve the desired monosubstituted piperazine derivatives (Wang Xiao-shan, 2011). Similar methodologies may apply to the synthesis of "3-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-6-methylpyridazine," focusing on precise control of reaction conditions and the use of specific reagents to attain high yield and purity.
Molecular Structure Analysis
The molecular and crystal structures of related compounds, such as 1-methyl-2-Oxo-3-acetoxy-4-hydroxy-4-(Phenyl)piperidine, have been determined by X-ray diffraction analysis. These studies highlight the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals, providing insights into the structural features that could affect the chemical behavior and reactivity of "3-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-6-methylpyridazine" (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Reactivity studies of related compounds, such as 4-acetyl-3-chloro-5,6-diphenylpyridazine, have explored reactions with various nucleophilic reagents, leading to the formation of multiple derivatives. These reactions provide valuable information on the chemical properties and reactivity patterns of the core structure, which can be applied to understand the behavior of "3-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-6-methylpyridazine" in similar chemical environments (Ismail et al., 1989).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystalline form, are crucial for its application in various fields. While specific data on "3-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-6-methylpyridazine" is not provided, analogous compounds offer a baseline for predicting such properties. These can be inferred from the molecular structure and intermolecular interactions present within the compound.
Chemical Properties Analysis
The chemical properties, including stability, reactivity towards specific reagents, and the potential for undergoing various chemical transformations, are essential for comprehending the versatility and utility of "3-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-6-methylpyridazine." Studies on similar molecules suggest a capacity for engaging in reactions that modify the piperazine core or the acetyl group, offering pathways for derivatization and functionalization (Ismail et al., 1989).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-[3-(6-methylpyridazin-3-yl)oxybenzoyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-13-6-7-17(20-19-13)25-16-5-3-4-15(12-16)18(24)22-10-8-21(9-11-22)14(2)23/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLRRGRFOVTOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518593.png)
![2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5518599.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5518612.png)

![N-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5518631.png)
![4-oxo-2-(4-phenyl-1-piperazinyl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B5518639.png)
![7-{[2-(benzylthio)pyrimidin-5-yl]methyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5518647.png)

![6-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5518657.png)
![3-(4-fluorophenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5518663.png)
carbamate](/img/structure/B5518675.png)
![2-phenyl-2H-[1,2,3]triazolo[4,5-f]quinoxalin-8-amine](/img/structure/B5518681.png)
![(3R*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5518686.png)
